

1H NMR chemical shift assignments for tert-Butyl methyl adipate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: tert-Butyl methyl adipate

Cat. No.: B8138605

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Comparative Analysis of Adipate Esters via ¹H NMR Spectroscopy

A detailed guide to the ¹H NMR chemical shift assignments for **tert-Butyl methyl adipate** in comparison with its structural analogs, dimethyl adipate and diethyl adipate.

This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectral data for **tert-Butyl methyl adipate**, dimethyl adipate, and diethyl adipate. The chemical shift assignments are presented to aid researchers, scientists, and drug development professionals in the structural elucidation and purity assessment of these compounds.

¹H NMR Chemical Shift Assignments

The 1 H NMR spectra of adipate esters are characterized by distinct signals corresponding to the protons of the adipate backbone and the ester functional groups. The chemical environment of each proton determines its specific chemical shift (δ) in parts per million (ppm). The following table summarizes the experimental and predicted 1 H NMR chemical shift assignments for the three adipate esters in deuterated chloroform (CDCl3).



Compound	Structure	Proton Assignment	Multiplicity	Chemical Shift (δ, ppm)
tert-Butyl methyl adipate		a (-C(CH₃)₃)	Singlet	~1.45 (Predicted)
b (-OCH₃)	Singlet	~3.67 (Predicted)	_	
c (-CH ₂ -C=O)	Triplet	~2.30 (Predicted)		
d (-CH ₂ -CH ₂ - C=O)	Multiplet	~1.65 (Predicted)		
Dimethyl adipate		a (-OCH₃)	Singlet	3.67
b (-CH ₂ -C=O)	Triplet	2.33	_	
c (-CH ₂ -CH ₂ - C=O)	Multiplet	1.67		
Diethyl adipate		a (-O-CH₂-CH₃)	Quartet	4.12
b (-O-CH ₂ -CH ₃)	Triplet	1.25		
c (-CH ₂ -C=O)	Triplet	2.29	_	
d (-CH ₂ -CH ₂ - C=O)	Multiplet	1.66	-	

Note: The chemical shifts for **tert-Butyl methyl adipate** are predicted based on analogous structures and typical chemical shift ranges for tert-butyl and methyl ester groups.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for acquiring high-resolution ¹H NMR spectra of small organic molecules.

- 1. Sample Preparation:
- Weigh approximately 5-25 mg of the adipate ester sample.



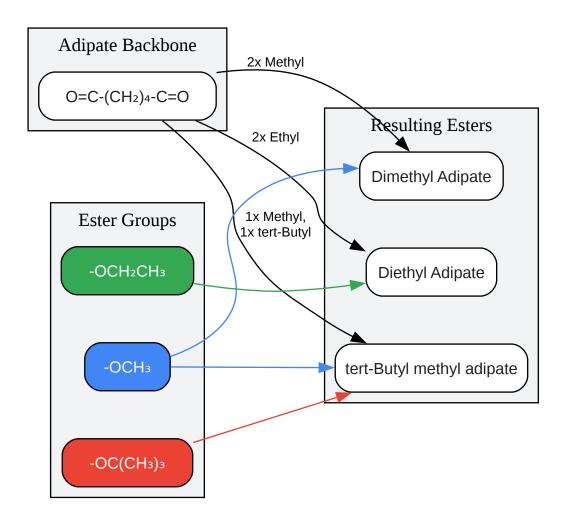
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
- Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- 2. NMR Data Acquisition:
- The ¹H NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
- The instrument is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized by shimming the spectrometer.
- A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
- Key acquisition parameters to consider include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative measurements, a longer relaxation delay (at least 5 times the longest T₁ relaxation time) is crucial.
- 3. Data Processing:
- The acquired free induction decay (FID) is Fourier transformed to obtain the frequencydomain spectrum.
- The spectrum is phased to ensure all peaks have a positive, absorptive lineshape.
- The baseline of the spectrum is corrected to be flat.
- The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.



 The signals are integrated to determine the relative ratios of the different protons in the molecule.

Structural Comparison of Adipate Esters

The following diagram illustrates the structural relationship between the three compared adipate esters, highlighting the differing ester functionalities that lead to variations in their respective ¹H NMR spectra.



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Caption: Structural relationship of adipate esters.

• To cite this document: BenchChem. [1H NMR chemical shift assignments for tert-Butyl methyl adipate]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8138605#1h-nmr-chemical-shift-assignments-for-tert-butyl-methyl-adipate]

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